molecular formula C11H13NO4 B14593137 1-(4-Nitrophenyl)-2-propoxyethan-1-one CAS No. 61493-24-1

1-(4-Nitrophenyl)-2-propoxyethan-1-one

Cat. No.: B14593137
CAS No.: 61493-24-1
M. Wt: 223.22 g/mol
InChI Key: DPTGZRADVAPUHQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-propoxyethan-1-one is an organic compound that features a nitrophenyl group attached to a propoxyethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-propoxyethan-1-one typically involves the reaction of 4-nitrophenyl derivatives with propoxyethanone under controlled conditions. One common method involves the use of 4-nitrophenylacetohydrazonoyl bromide as a precursor, which is then reacted with propoxyethanone in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-propoxyethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyethanone moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-2-propoxyethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the propoxyethanone moiety.

Scientific Research Applications

1-(4-Nitrophenyl)-2-propoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-propoxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The propoxyethanone moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .

Comparison with Similar Compounds

1-(4-Nitrophenyl)-2-propoxyethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines a nitrophenyl group with a propoxyethanone backbone, providing distinct chemical and biological properties.

Properties

CAS No.

61493-24-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-propoxyethanone

InChI

InChI=1S/C11H13NO4/c1-2-7-16-8-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3

InChI Key

DPTGZRADVAPUHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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